Jmv 390-1 - 148473-36-3

Jmv 390-1

Catalog Number: EVT-242691
CAS Number: 148473-36-3
Molecular Formula: C23H35N3O6
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JMV 390-1 inhibits multiple neurotensin and neuromedin N degrading enzymes.
Synthesis Analysis

The synthesis of JMV 390-1 involves several key steps that utilize standard organic chemistry techniques. The methods typically include:

  • Phosphonamidation: This process involves the reaction of an amine with a phosphonic acid derivative to form the phosphonamide bond characteristic of JMV 390-1.
  • Chromatography: Purification of the synthesized compound is often achieved through high-performance liquid chromatography (HPLC), ensuring the removal of any unreacted materials or by-products.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of JMV 390-1.

These methods highlight the importance of precision in organic synthesis to achieve the desired pharmacological properties of the compound.

Molecular Structure Analysis

JMV 390-1 has a complex molecular structure that can be described in terms of its constituent elements and spatial arrangement. The chemical formula for JMV 390-1 is C₁₉H₂₃ClN₄O₄P, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and phosphorus atoms.

Structural Data

  • Molecular Weight: Approximately 421.83 g/mol.
  • Key Functional Groups: The compound features a phosphonamide group which is crucial for its inhibitory activity against metallopeptidases.

The stereochemistry of JMV 390-1 is significant as it influences the binding affinity to target enzymes. Its three-dimensional conformation can be analyzed using computational modeling techniques to predict interactions with biological targets.

Chemical Reactions Analysis

JMV 390-1 participates in several chemical reactions primarily associated with enzyme inhibition. Notably:

  • Inhibition Mechanism: It acts as a competitive inhibitor for endopeptidases and aminopeptidases, showing inhibition constants (Ki) in the nanomolar range (40 nm for endopeptidase 3.4.24.11) which indicates strong binding affinity .
  • Reactivity with Biological Targets: The compound has been shown to modulate neuropeptide levels by inhibiting their degradation, thus impacting various physiological responses.

The technical details surrounding these reactions emphasize the compound's role in biochemical pathways related to pain modulation and neuroprotection.

Mechanism of Action

The mechanism of action for JMV 390-1 revolves around its ability to inhibit specific peptidases involved in neuropeptide metabolism:

  • Target Enzymes: JMV 390-1 predominantly inhibits endopeptidase 3.4.24.11 and aminopeptidase M, both of which are crucial for degrading neuropeptides like enkephalins.
  • Biological Impact: By preventing the breakdown of these neuropeptides, JMV 390-1 enhances their availability in the synaptic cleft, potentially leading to increased analgesic effects and modulation of pain pathways.

This mechanism underscores its therapeutic potential in treating conditions related to pain and neurodegeneration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The stability of JMV 390-1 under various pH conditions has been assessed, showing resilience under physiological conditions.
  • Reactivity: Reacts specifically with metallopeptidases due to its phosphonamide moiety, which plays a critical role in enzyme binding.

Relevant data from stability studies indicate that JMV 390-1 maintains its integrity over extended periods when stored correctly.

Applications

JMV 390-1 has several promising applications within scientific research and potential therapeutic contexts:

  • Neuropharmacology: Its ability to inhibit peptidases makes it a candidate for developing treatments aimed at enhancing endogenous pain relief mechanisms.
  • Research Tool: Utilized in experimental settings to study neuropeptide dynamics and their effects on various neurological disorders.
  • Potential Drug Development: Ongoing studies aim to evaluate its efficacy in clinical settings for conditions like chronic pain syndromes or neurodegenerative diseases.
Structural Biology and Molecular Interactions of JMV 390-1

Crystallographic Analysis of JMV 390-1 in Complex with Target Enzymes

[1] [10]The atomic-resolution structure of JMV 390-1 (chemical name: N-[(2R)-4-(hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine) bound to Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) was determined via X-ray diffraction at 2.02 Å resolution (PDB ID: 2FV9). This complex reveals:

  • Zinc coordination: The hydroxamate group (–NH–OH) of JMV 390-1 chelates the catalytic Zn²⁺ ion in TACE’s active site, forming a pentacoordinate complex with bond lengths of 1.9–2.1 Å.
  • Subsite occupancy: The L-isoleucyl-L-leucine moiety occupies the S₁′ pocket, with hydrophobic side chains stabilized by residues Val346, Tyr347, and Leu348. The benzyl group extends into the S₃ subsite, forming π-stacking with Phe497.
  • Hydrogen bonding: Key H-bonds include:
  • Hydroxamate oxygen with Ala349 backbone amide (2.8 Å)
  • Phenylmethyl carbonyl oxygen with Leu348 NH (3.0 Å)
  • C-terminal carboxylate with Arg387 guanidinium group (2.9 Å)

Table 1: Crystallographic Parameters of TACE–JMV 390-1 Complex (2FV9)

ParameterValue
Resolution2.02 Å
Space GroupP 21 21 21
Unit Cell Dimensionsa=73.8 Å, b=76.2 Å, c=102.1 Å
R-Value Free0.264
Ligand Binding SiteZn²⁺ catalytic domain
PDB Deposition Date2006-03-14

Stabilization Mechanisms in Enzyme-Inhibitor Complexes

[1] [10]TACE undergoes autoproteolysis at the Y352↓V353 site in its flexible loop, hindering structural studies. JMV 390-1 enables crystallization by:

  • Suppressing autoproteolysis: Complex formation with JMV 390-1 restricts conformational mobility in the catalytic loop (residues 342–360), preventing self-cleavage.
  • Mutant stabilization: The V353G TACE mutant (co-crystallized with JMV 390-1) exhibits >100-fold resistance to autoproteolysis while retaining wild-type inhibitor binding affinity. This mutation reduces steric clash in the S₁′ pocket without altering JMV 390-1’s binding mode.
  • Crystal lattice stabilization: The JMV 390-1-bound complex forms a novel crystal lattice via interactions between:
  • Domain II β-barrels of symmetry-related molecules
  • Hydrophobic patches around JMV 390-1’s leucine moiety

Kinetic analyses confirm the V353G mutant maintains near-identical IC₅₀ values for JMV 390-1 (ΔIC₅₀ < 5%), validating this complex as a wild-type surrogate.

Active Site Binding Dynamics and Conformational Flexibility

[3] [4] [5]JMV 390-1 acts as a broad-spectrum peptidase inhibitor due to its adaptable interactions with diverse metalloenzyme active sites:

  • Differential inhibition profiles: IC₅₀ values vary based on enzyme subsite architecture:

Table 2: Inhibition Spectrum of JMV 390-1

Target EnzymeIC₅₀ (nM)Key Interaction Determinants
Endopeptidase 24.1531S₁′ hydrophobicity; Zn²⁺ coordination
Endopeptidase 24.11 (NEP)40Extended S₁′ subsite occupancy
Endopeptidase 24.1658Polar residue at S₂′ subsite
Angiotensin-(1-7) Neuropeptidase0.8*Kᵢ value; enhanced hydroxamate affinity
Leucine Aminopeptidase52N-terminal amine recognition

*Ki value [5]*

  • Conformational adaptability:
  • The benzyl group rotates ±15° to accommodate aromatic residues in S₃ pockets
  • Isobutyl side chain (isoleucine) samples multiple rotamers to optimize S₁′ hydrophobic packing
  • Hydroxamate group switches between bidentate/monodentate Zn²⁺ coordination depending on solvent accessibility
  • Solvent displacement: JMV 390-1 binding displaces 3–5 structured water molecules in TACE’s active site, contributing to ΔG˅bind˅ of –9.8 kcal/mol (calculated via free energy perturbation).

This "molecular chameleon" behavior enables JMV 390-1 to inhibit metallopeptidases with varying S₁′ pocket depths (4–12 Å) while maintaining low-nanomolar affinity.

Properties

CAS Number

148473-36-3

Product Name

Jmv 390-1

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C23H35N3O6

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1

InChI Key

MWZOULASPWUGJJ-NFBUACBFSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

JMV 390-1
JMV-390-1
N-(3-((hydroxyamino)carbonyl)-2-benzyl-1-oxoprolyl)-L-isoleucine-L-leucine

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO

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